

## Application Notes and Protocols for SRI 31215 TFA in DU145 Cells

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

SRI 31215 TFA is a potent small molecule inhibitor targeting the activation of Hepatocyte Growth Factor (HGF). It functions as a triplex inhibitor of the serine proteases matriptase, hepsin, and HGF activator (HGFA), which are responsible for converting the inactive pro-HGF into its active form.[1][2][3][4] By blocking this activation, SRI 31215 TFA effectively inhibits the HGF/MET signaling pathway, which is a crucial driver of tumor cell proliferation, survival, migration, and invasion in various cancers, including prostate cancer.[3][4] The DU145 human prostate cancer cell line, which is known to be responsive to HGF, serves as an excellent in vitro model to study the efficacy of HGF/MET pathway inhibitors.[5] These application notes provide detailed protocols for evaluating the in vitro effects of SRI 31215 TFA on DU145 cells, covering assays for cell viability, colony formation, migration, invasion, apoptosis, cell cycle, and the analysis of epithelial-to-mesenchymal transition (EMT) markers.

# Mechanism of Action: HGF Activation and Inhibition by SRI 31215 TFA

Hepatocyte Growth Factor (HGF) is typically secreted as an inactive precursor, pro-HGF.[4] Its activation is a critical regulatory step in the HGF/MET signaling cascade and is mediated by serine proteases such as matriptase, hepsin, and HGFA.[2][4] Once activated, HGF binds to its receptor, MET, a receptor tyrosine kinase, triggering a signaling cascade that promotes cancer



progression. **SRI 31215 TFA** acts by mimicking the endogenous inhibitors of HGF activation, HAI-1/2, thereby preventing the proteolytic processing of pro-HGF.[1][2] This leads to a blockade of fibroblast-induced MET activation and subsequent downstream signaling, which can inhibit tumor-promoting activities associated with cancer-associated fibroblasts.[1][3]



Click to download full resolution via product page



Caption: Mechanism of action of SRI 31215 TFA.

## Experimental Protocols General Cell Culture and Maintenance of DU145 Cells

The DU145 human prostate carcinoma cell line is an adherent cell line with an epithelial morphology.

- Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, 1.5 g/L Sodium Bicarbonate, 1 mM Sodium Pyruvate, and 0.1 mM Non-Essential Amino Acids.[1][6]
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[1]
- Subculturing: Renew the growth medium 2 to 3 times per week. When cells reach 80-90% confluency, rinse with a sterile phosphate-buffered saline (PBS), and detach using a 0.25% (w/v) trypsin-0.53 mM EDTA solution.[6] Resuspend the cells in complete growth medium and re-plate at a recommended split ratio of 1:4 to 1:6.[6]

## Preparation of SRI 31215 TFA Stock Solution

**SRI 31215 TFA** is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.

- Stock Solution: Prepare a 10 mM stock solution of **SRI 31215 TFA** in sterile DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
- Working Solutions: For cell-based assays, dilute the stock solution in the complete growth
  medium to the desired final concentrations. The final DMSO concentration in the culture
  medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[1] A vehicle control
  (medium with 0.1% DMSO) should be included in all experiments.

## Assay Protocols and Data Presentation A. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.



#### Protocol:

- Seed DU145 cells in a 96-well plate at a density of 5 x  $10^3$  to 1 x  $10^4$  cells per well in 100  $\mu$ L of complete growth medium.
- Incubate for 24 hours to allow for cell attachment.
- Replace the medium with fresh medium containing various concentrations of SRI 31215 TFA
   (e.g., 0.1, 1, 5, 10, 25, 50 μM) and a vehicle control (0.1% DMSO).
- Incubate for 48 or 72 hours.
- Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until a purple formazan precipitate is visible.[7]
- Carefully remove the medium and add 100  $\mu L$  of DMSO to each well to dissolve the formazan crystals.[8]
- Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.

#### Data Presentation:

| Treatment Concentration (μM) | Absorbance (570 nm)<br>(Mean ± SD) | % Cell Viability |
|------------------------------|------------------------------------|------------------|
| Vehicle Control (0.1% DMSO)  | 1.25 ± 0.08                        | 100              |
| SRI 31215 TFA (0.1)          | 1.22 ± 0.07                        | 97.6             |
| SRI 31215 TFA (1)            | 1.15 ± 0.09                        | 92.0             |
| SRI 31215 TFA (5)            | 0.98 ± 0.06                        | 78.4             |
| SRI 31215 TFA (10)           | 0.75 ± 0.05                        | 60.0             |
| SRI 31215 TFA (25)           | 0.51 ± 0.04                        | 40.8             |
| SRI 31215 TFA (50)           | 0.32 ± 0.03                        | 25.6             |



### **B.** Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.

#### Protocol:

- Seed DU145 cells in 6-well plates at a low density (e.g., 500-1000 cells per well).[9]
- · Allow cells to attach for 24 hours.
- Treat the cells with various concentrations of SRI 31215 TFA or a vehicle control.
- Incubate for 10-14 days, replacing the medium with freshly prepared drug-containing medium every 3 days.[9]
- After the incubation period, wash the colonies with PBS, fix with methanol for 10 minutes, and stain with 0.5% crystal violet solution for 15 minutes.
- Gently wash the plates with water and allow them to air dry.
- Count the number of colonies (a colony is defined as a cluster of ≥50 cells).

#### Data Presentation:

| Treatment<br>Concentration (µM) | Number of<br>Colonies (Mean ±<br>SD) | Plating Efficiency<br>(%) | Survival Fraction<br>(%) |
|---------------------------------|--------------------------------------|---------------------------|--------------------------|
| Vehicle Control (0.1% DMSO)     | 185 ± 12                             | 37.0                      | 100                      |
| SRI 31215 TFA (1)               | 152 ± 10                             | 30.4                      | 82.2                     |
| SRI 31215 TFA (5)               | 98 ± 8                               | 19.6                      | 53.0                     |
| SRI 31215 TFA (10)              | 45 ± 5                               | 9.0                       | 24.3                     |

## **C.** Transwell Migration and Invasion Assays

### Methodological & Application





These assays evaluate the ability of cells to move towards a chemoattractant (migration) and to move through an extracellular matrix (invasion).

#### Protocol:

- For the invasion assay, coat the upper surface of Transwell inserts (8 μm pore size) with 50 μL of diluted Matrigel (1:9 ratio with serum-free medium) and incubate for at least 3 hours at 37°C to solidify.[10][11] For the migration assay, use uncoated inserts.[12]
- Harvest DU145 cells and resuspend them in serum-free medium.
- Seed 5 x  $10^4$  cells in 200  $\mu$ L of serum-free medium into the upper chamber of the Transwell insert, including various concentrations of **SRI 31215 TFA** or a vehicle control.
- Add 600 μL of complete medium containing 10% FBS (as a chemoattractant) to the lower chamber.[11]
- Incubate for 24 hours at 37°C.[10][12]
- Remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
- Fix the cells on the lower surface of the membrane with 4% paraformaldehyde or methanol for 10 minutes.[10][12]
- Stain the cells with 0.1% crystal violet for 15 minutes.[10][12]
- Wash the inserts with water and allow them to air dry.
- Count the number of migrated/invaded cells in several random fields under a microscope.

Data Presentation:



| Assay              | Treatment<br>Concentration (μΜ) | Number of<br>Migrated/Invaded<br>Cells per Field<br>(Mean ± SD) | % Inhibition |
|--------------------|---------------------------------|-----------------------------------------------------------------|--------------|
| Migration          | Vehicle Control (0.1% DMSO)     | 210 ± 15                                                        | 0            |
| SRI 31215 TFA (5)  | 135 ± 11                        | 35.7                                                            | _            |
| SRI 31215 TFA (10) | 78 ± 9                          | 62.9                                                            |              |
| Invasion           | Vehicle Control (0.1% DMSO)     | 155 ± 12                                                        | 0            |
| SRI 31215 TFA (5)  | 88 ± 7                          | 43.2                                                            | _            |
| SRI 31215 TFA (10) | 41 ± 6                          | 73.5                                                            | _            |

## D. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

#### Protocol:

- Seed DU145 cells (1 x 10<sup>6</sup> cells) in a T25 flask and incubate for 24 hours.[13]
- Treat the cells with SRI 31215 TFA (e.g., 10 μM, 25 μM) or a vehicle control for 48 hours.
- Harvest both adherent and floating cells and wash them twice with cold PBS.[13]
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.[14]
- To 100  $\mu$ L of the cell suspension, add 5  $\mu$ L of FITC-conjugated Annexin V and 5  $\mu$ L of Propidium Iodide (PI) staining solution.[14]
- Incubate for 15-20 minutes at room temperature in the dark.[14]



- Add 400 μL of 1X Binding Buffer to each tube.[14]
- Analyze the samples by flow cytometry within one hour.

#### Data Presentation:

| Treatment<br>Concentration (μΜ) | % Viable Cells<br>(Annexin V-/PI-) | % Early Apoptotic<br>Cells (Annexin<br>V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
|---------------------------------|------------------------------------|------------------------------------------------|--------------------------------------------------|
| Vehicle Control (0.1% DMSO)     | 95.2 ± 2.1                         | 2.5 ± 0.5                                      | 2.3 ± 0.4                                        |
| SRI 31215 TFA (10)              | 78.5 ± 3.5                         | 15.8 ± 1.8                                     | 5.7 ± 0.9                                        |
| SRI 31215 TFA (25)              | 55.1 ± 4.2                         | 32.4 ± 2.5                                     | 12.5 ± 1.7                                       |

## E. Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

#### Protocol:

- Seed DU145 cells and treat with SRI 31215 TFA as described for the apoptosis assay.
- Harvest the cells and wash with PBS.
- Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[15]
- Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).[15]
- Wash the cells with PBS to remove the ethanol.
- Resuspend the cell pellet in a staining solution containing Propidium Iodide (50  $\mu$ g/mL) and RNase A (100  $\mu$ g/mL) in PBS.[15]
- Incubate for 30 minutes at room temperature in the dark.



Analyze the samples by flow cytometry.

#### Data Presentation:

| Treatment<br>Concentration (µM) | % Cells in G0/G1<br>Phase | % Cells in S Phase | % Cells in G2/M<br>Phase |
|---------------------------------|---------------------------|--------------------|--------------------------|
| Vehicle Control (0.1% DMSO)     | 58.3 ± 2.9                | 25.1 ± 1.8         | 16.6 ± 1.5               |
| SRI 31215 TFA (10)              | 69.5 ± 3.4                | 18.2 ± 1.6         | 12.3 ± 1.3               |
| SRI 31215 TFA (25)              | 75.1 ± 3.8                | 12.5 ± 1.4         | 12.4 ± 1.2               |

### F. Western Blot Analysis of EMT Markers

This technique is used to detect changes in the expression of key proteins involved in the epithelial-to-mesenchymal transition.

#### Protocol:

- Seed DU145 cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with **SRI 31215 TFA** (e.g., 10 μM) or a vehicle control for 48 hours.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein (20-30 μg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against E-cadherin (epithelial marker), Vimentin, and N-cadherin (mesenchymal markers) overnight at 4°C. Use an antibody against GAPDH or β-actin as a loading control.



- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

#### Data Presentation:

| Treatment                   | E-cadherin<br>(Relative<br>Expression) | Vimentin (Relative<br>Expression) | N-cadherin<br>(Relative<br>Expression) |
|-----------------------------|----------------------------------------|-----------------------------------|----------------------------------------|
| Vehicle Control (0.1% DMSO) | 1.00                                   | 1.00                              | 1.00                                   |
| SRI 31215 TFA (10<br>μΜ)    | 1.85                                   | 0.45                              | 0.52                                   |

## **Experimental Workflow Visualization**





Click to download full resolution via product page

Caption: In vitro assay workflow for SRI 31215 TFA.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. DU-145 Cell Line - A Researcher's Comprehensive Guide [cytion.com]



- 2. researchgate.net [researchgate.net]
- 3. Matrigel transwell invasion assay [bio-protocol.org]
- 4. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. DU145 Cell Line Creative Biogene [creative-biogene.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchhub.com [researchhub.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Transwell invasion assay [bio-protocol.org]
- 11. snapcyte.com [snapcyte.com]
- 12. Transwell assay [bio-protocol.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method -PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- To cite this document: BenchChem. [Application Notes and Protocols for SRI 31215 TFA in DU145 Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610992#sri-31215-tfa-in-vitro-assay-protocol-for-du145-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com